molecular formula C20H23N3O5S B2522120 ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 399000-77-2

ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B2522120
CAS No.: 399000-77-2
M. Wt: 417.48
InChI Key: NTMLLJSBFSAHQU-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a benzenesulfonyl group substituted with a phenylcarbamoyl moiety at the para position and an ethyl carboxylate ester at the piperazine nitrogen. This structure combines sulfonamide and carbamate functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-2-28-20(25)22-12-14-23(15-13-22)29(26,27)18-10-8-16(9-11-18)19(24)21-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLLJSBFSAHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 4-(phenylcarbamoyl)benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamate groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

  • Conditions : 1 M NaOH, 80°C, 2 hours .

  • Outcome : Conversion to carboxylic acid derivative.

  • Mechanism : Nucleophilic acyl substitution (base-mediated).

  • Yield : ~85–90% after purification by acid precipitation .

Carbamate Hydrolysis

  • Conditions : Concentrated HCl (6M), reflux.

  • Outcome : Cleavage to primary amine and CO₂.

  • Applications : Facilitates further functionalization of the piperazine ring.

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions:

Reaction TypeConditionsNucleophileProductYield
Amination DMF, 80°C, 18 hours PiperazineBis-piperazine sulfonamide derivative72%
Halogenation KF, DMSO, 120°C, 24 hoursFluoride ionFluorinated aromatic ring58%

Oxidation and Reduction

Oxidation of Piperazine Ring

  • Reagents : KMnO₄ in acidic medium (H₂SO₄/H₂O).

  • Outcome : Formation of N-oxide derivatives.

  • Significance : Enhances water solubility for pharmacokinetic studies.

Reduction of Carbamate

  • Reagents : LiAlH₄ in anhydrous ether .

  • Outcome : Conversion of carbamate to methylene amine.

Coupling Reactions

The phenylcarbamoyl group participates in Suzuki-Miyaura cross-coupling:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C .

  • Substrates : Aryl boronic acids (e.g., 4-methoxyphenylboronic acid).

  • Yield : 65–78% after HPLC purification .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data).

  • Photodegradation : Exposure to UV light (254 nm) leads to sulfonyl bond cleavage within 48 hours.

Comparative Reactivity with Analogues

Compound ModificationReactivity DifferenceEvidence Source
Fluorine at phenyl ring Faster SNAr due to electron withdrawalKinetic studies
Bromine at benzenesulfonyl Higher halogenation yieldsComparative synthesis

Mechanistic Insights

  • Ester Hydrolysis : Follows second-order kinetics under basic conditions (k=0.15L\cdotpmol1\cdotps1k = 0.15 \, \text{L·mol}^{-1}\text{·s}^{-1}) .

  • Suzuki Coupling : Rate-limiting step is transmetallation, as confirmed by DFT calculations .

Scientific Research Applications

Anticancer Activity

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate has demonstrated potential as an anticancer agent. Research indicates that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. The sulfonamide group is particularly noted for enhancing the compound's interaction with target proteins involved in cancer progression.

Case Study : A study conducted on breast cancer cell lines showed that derivatives of piperazine exhibited significant cytotoxic effects, leading to apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Piperazine derivatives have been evaluated for their efficacy against a range of bacterial strains, including resistant strains.

Research Findings : In vitro studies revealed that certain piperazine compounds possess strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant pathogens .

Neurological Applications

Research has explored the role of piperazine derivatives in neurological disorders. This compound may enhance cholinergic neurotransmission, making it a candidate for Alzheimer’s disease treatment.

Mechanism of Action : The compound acts as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function . In vivo studies have shown improvements in memory and learning in animal models treated with similar piperazine derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl and benzenesulfonyl groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Substituent on Benzenesulfonyl Piperazine/Piperidine Core Molecular Weight (g/mol) Key Functional Groups
Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate (Target) Phenylcarbamoyl Piperazine 448.51 (calc) Carbamate, Sulfonamide
Ethyl 4-({4-[(3-cyano-2-thienyl)carbamoyl]phenyl}sulfonyl)-1-piperazinecarboxylate 3-Cyano-2-thienylcarbamoyl Piperazine 448.51 Carbamate, Sulfonamide, Cyano
tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate None Piperazine 340.41 Carbamate, Sulfonamide
Ethyl 4-[4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl]piperazine-1-carboxylate Benzothiophen-5-ylcarbamoyl Piperazine 473.56 Carbamate, Sulfonamide
1-Phenylcarbamoylpiperidine-4-carboxamide Phenylcarbamoyl Piperidine 261.30 Carboxamide

Key Observations :

  • Substituent Diversity : Replacement of phenylcarbamoyl with heterocyclic groups (e.g., thienyl, benzothiophenyl) introduces variations in electron density and steric bulk, influencing binding affinity and solubility .
  • Core Modifications : Piperidine-based analogs (e.g., ) lack the piperazine nitrogen, reducing basicity and altering conformational flexibility.

Stability and Metabolic Considerations

  • Hydrolytic Stability : The ethyl carbamate group in the target compound is prone to esterase-mediated hydrolysis, whereas tert-butyl carbamates (e.g., ) offer greater stability.
  • Metabolic Pathways: Introduction of fluorine (e.g., ) or cyano groups (e.g., ) can modulate oxidative metabolism, a consideration for improving the target compound’s half-life.

Biological Activity

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug development for various therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₂O₄S
  • Molecular Weight : 286.36 g/mol

The piperazine ring in the structure plays a crucial role in its biological activity, as it is commonly found in many pharmacologically active compounds.

This compound exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Notably, it has been studied as a modulator of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This modulation can potentially lead to increased levels of these signaling molecules, thereby influencing pain perception and anxiety levels .

1. Antinociceptive Effects

Research indicates that this compound may exhibit antinociceptive properties, making it a candidate for pain management therapies. In animal models, compounds similar to this compound have shown significant reductions in pain responses .

2. Anxiolytic Properties

The modulation of the endocannabinoid system suggests potential anxiolytic effects. Studies have indicated that FAAH inhibitors can reduce anxiety-like behaviors in rodent models, which may translate to therapeutic applications in human anxiety disorders .

3. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease. AChE inhibitors are known to enhance cholinergic transmission, thereby improving cognitive function .

Case Studies and Research Findings

A review of relevant literature reveals several key studies highlighting the biological activity of related compounds:

  • Study on FAAH Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited FAAH activity, leading to increased anandamide levels and subsequent analgesic effects .
  • Animal Model Evaluations : In various animal studies, compounds with similar structural motifs exhibited significant reductions in both acute and chronic pain models, reinforcing their potential as analgesics .
  • Neuroprotective Effects : Some research suggests that these compounds may also provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, further supporting their use in neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptivePain reduction in animal models
AnxiolyticReduction in anxiety-like behavior
AChE InhibitionEnhanced cholinergic transmission
NeuroprotectionReduction of oxidative stress

Q & A

Basic Question: What are the standard synthetic routes for ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation of a phenylcarbamoyl intermediate with piperazine derivatives under anhydrous conditions (e.g., using DCM as solvent at 0–5°C).
  • Carbamoylation via coupling agents like EDCI/HOBt to introduce the phenylcarbamoyl group .
  • Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) .
    Optimization strategies :
  • Use continuous flow reactors for improved heat transfer and reproducibility .
  • Monitor intermediates via HPLC to ensure >95% purity before proceeding .

Basic Question: How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation requires:

  • 1H/13C NMR spectroscopy : To verify sulfonamide (-SO₂-) and carbamate (-O-CO-O-) linkages. Key peaks include δ 1.2–1.4 ppm (ethyl ester) and δ 7.2–8.1 ppm (aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 484.59) .
  • X-ray crystallography : For resolving stereochemistry in crystalline derivatives .

Basic Question: What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol; insoluble in aqueous buffers (pH 7.4) without surfactants .
  • Stability : Stable at −20°C for >6 months. Degrades at >60°C or extreme pH (<3 or >10), forming sulfonic acid byproducts .
    Methodological note : Conduct accelerated stability studies using TGA/DSC to predict degradation pathways .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve its biological activity?

  • Functional group modifications : Replace the phenylcarbamoyl group with heteroaromatic rings (e.g., thiazole) to enhance binding to kinase targets .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with enzymes like COX-2 or EGFR .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) with IC50 comparisons to establish SAR trends .

Advanced Question: What mechanisms underlie its reported anti-inflammatory and antimicrobial activities?

  • Anti-inflammatory : Likely inhibition of COX-2 via sulfonamide-mediated hydrogen bonding to Arg120 and Tyr355 residues .
  • Antimicrobial : Disruption of bacterial membrane integrity through sulfonyl-piperazine interactions, validated via time-kill assays against S. aureus .
    Experimental validation : Pair surface plasmon resonance (SPR) with mutant enzyme constructs to confirm target specificity .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?

  • Case example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration differences).
    Resolution steps :
    • Standardize protocols (e.g., use ADP-Glo™ Kinase Assay) .
    • Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
    • Perform meta-analysis of published data to identify confounding variables .

Advanced Question: What strategies are effective for improving regioselectivity during sulfonylation?

  • Directed ortho-metalation : Use Lewis acids (e.g., AlCl3) to direct sulfonylation to the para position of the phenylcarbamoyl group .
  • Protecting groups : Temporarily block reactive sites (e.g., -NH2) with Boc anhydride before sulfonylation .

Advanced Question: How does the compound’s conformational flexibility impact its thermal stability?

  • Piperazine ring dynamics : Free rotation of the piperazine ring increases entropy, reducing thermal stability above 150°C .
  • Mitigation : Introduce steric hindrance (e.g., methyl groups on the piperazine) to restrict rotation, as shown via DFT calculations .

Advanced Question: What methodologies are recommended for analyzing its degradation products?

  • LC-MS/MS : Identify sulfonic acid and piperazine fragments using a C18 column and 0.1% formic acid mobile phase .
  • Stability-indicating assays : Use forced degradation (e.g., 40°C/75% RH for 4 weeks) followed by NMR to track hydrolytic cleavage .

Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • ADME prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition .
  • Metabolite prediction : Simulate phase I/II metabolism with Schrödinger’s MetaSite to avoid toxic intermediates .

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